Putreanine
Overview
Description
Preparation Methods
Putreanine can be synthesized through various methods. One common approach involves the isolation of this compound from bovine brain tissue using ion exchange chromatography and crystallization as the sulfate salt . Another method involves the biosynthesis of putrescine, a precursor to this compound, from L-arginine using engineered Escherichia coli whole cells. This biocatalytic method co-expresses L-arginine decarboxylase and agmatine ureohydrolase to produce putrescine, which can then be further converted to this compound .
Chemical Reactions Analysis
Putreanine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Putreanine has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the oxidation and reduction reactions of amino acids.
Biology: It serves as a marker for the study of polyamine metabolism and its role in cellular processes.
Medicine: this compound is investigated for its potential role in neurological disorders due to its accumulation in the central nervous system.
Industry: It is used in the production of specialized chemicals and as a precursor for the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of putreanine involves its role as a terminal product of spermidine oxidation. It interacts with various molecular targets, including enzymes involved in polyamine metabolism. This compound’s accumulation in excretory organs suggests it may play a role in the disposal of waste nitrogen. Additionally, its presence in the central nervous system indicates potential involvement in neurological processes .
Comparison with Similar Compounds
Putreanine is similar to other polyamines such as putrescine, spermidine, and spermine. These compounds share structural similarities, including multiple amino groups, but differ in their specific functions and biological roles. For example:
Putrescine: A precursor to spermidine and spermine, involved in cell growth and differentiation.
Spermidine: Plays a role in cellular processes such as DNA stabilization and autophagy.
Spermine: Involved in cellular metabolism and protection against oxidative stress
This compound’s uniqueness lies in its specific accumulation in the central nervous system and its role as a terminal product of spermidine oxidation, distinguishing it from other polyamines .
Properties
IUPAC Name |
3-(4-aminobutylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-4-1-2-5-9-6-3-7(10)11/h9H,1-6,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHXVLJDRJCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180535 | |
Record name | Putreanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25887-39-2 | |
Record name | Putreanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25887-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Putreanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Putreanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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